
Opochol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Opochol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a steroidal compound that is synthesized from cholesterol, and it possesses several unique properties that make it a promising candidate for future research. In
Mecanismo De Acción
The mechanism of action of Opochol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is involved in cholesterol synthesis. Opochol has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Opochol has several biochemical and physiological effects on the body. It has been shown to reduce cholesterol levels in animal models, which may have implications for the treatment of hypercholesterolemia. Opochol has also been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases. Additionally, Opochol has been shown to improve cognitive function in animal models, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Opochol has several advantages for lab experiments. It is a well-characterized compound that is commercially available, which makes it easy to obtain for research purposes. Additionally, Opochol has several potential applications in scientific research, which makes it a promising candidate for future studies. However, there are also limitations to using Opochol in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, which may limit its use in certain labs. Additionally, the mechanism of action of Opochol is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for research on Opochol. One area of research is to further investigate its anti-cancer properties, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease, as it has shown promise in improving cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of Opochol, which may lead to new applications in scientific research.
Métodos De Síntesis
Opochol is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to form cholest-4-en-3-one. This intermediate is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form Opochol. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Opochol has several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, Opochol has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propiedades
Número CAS |
135212-24-7 |
|---|---|
Nombre del producto |
Opochol |
Fórmula molecular |
C36H47NO4 |
Peso molecular |
557.8 g/mol |
Nombre IUPAC |
1-[(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-3-yl]oxy-3,10-dihydrophenoxazin-2-one |
InChI |
InChI=1S/C36H47NO4/c1-5-30(41-34-29(39)14-15-32-33(34)37-28-8-6-7-9-31(28)40-32)21(2)25-12-13-26-24-11-10-22-20-23(38)16-18-35(22,3)27(24)17-19-36(25,26)4/h6-10,15,21,23-27,30,37-38H,5,11-14,16-20H2,1-4H3/t21-,23-,24-,25+,26-,27-,30?,35-,36+/m0/s1 |
Clave InChI |
CVZICIUHKUXMCS-BSZLDPMNSA-N |
SMILES isomérico |
CCC([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
SMILES |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
SMILES canónico |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
Sinónimos |
22-((3-oxophenoxazin-7-yl)oxy)-5-cholen-3 beta-ol 22-phenoxazonoxy-5-cholene-3 beta-ol OPOCHOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
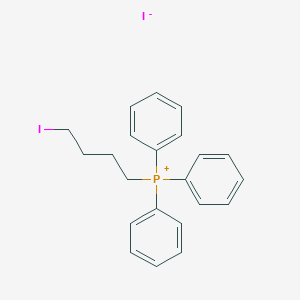
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
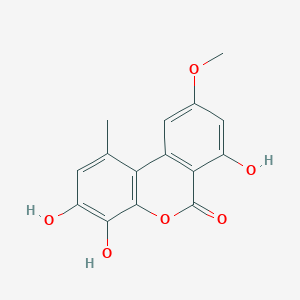
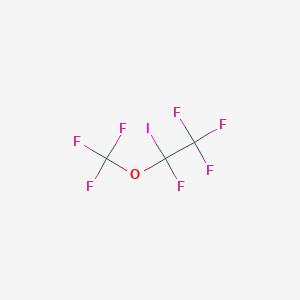
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
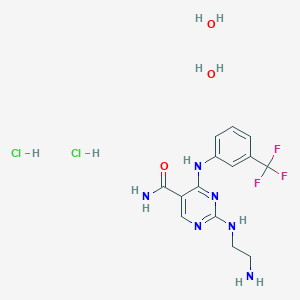
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
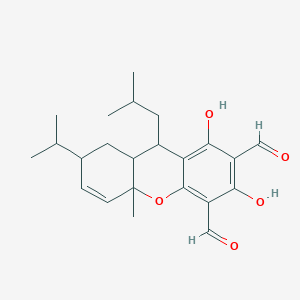
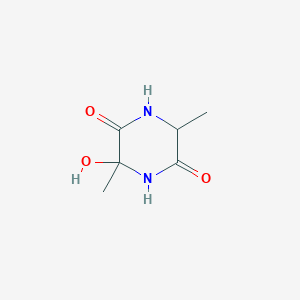
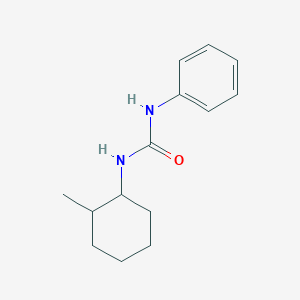
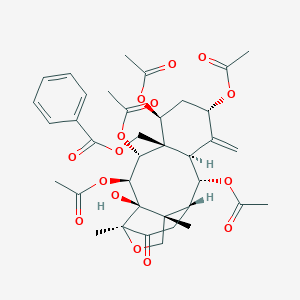
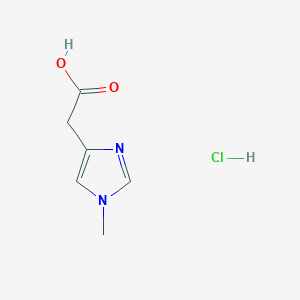
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)